Linalyloxid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of linalyl oxide involves anodic coupling reactions, which are primarily governed by stereoelectronics. One notable method includes the construction of a tetrahydrofuran building block used for synthesizing (+)-linalool oxide through intramolecular coupling reactions between enol ether radical cations and oxygen nucleophiles. This process has been developed into a convenient four-step synthesis from commercially available materials (Duan & Moeller, 2001). Additionally, a two-step, stereoselective synthesis of linalyl oxides involves asymmetric allylic O-alkylation, starting from geranyl acetate, followed by a stereoselective palladium-mediated cyclization (Wan, Litz, & Vosburg, 2010).

Molecular Structure Analysis

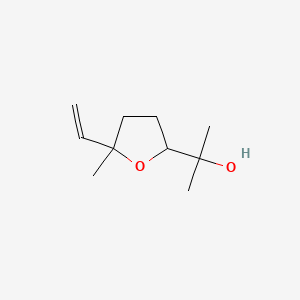

The molecular structure of linalyl oxide, a tetrahydrofuran derivative, is significant for its chemical behavior and applications. This structure is obtained through specific synthesis processes that ensure the desired stereochemistry of the compound. Techniques such as asymmetric dihydroxylation followed by cyclization have been employed to prepare each of the four tetrahydrofuran linalyl oxides with precise stereocontrol (Vidari, Rosa, Zanoni, & Bicchi, 1999).

Chemical Reactions and Properties

Linalyl oxide undergoes various chemical reactions, including oxidation processes that lead to the formation of linalool oxide. An example is the reaction with H_2O_2 in the presence of phase transfer catalyst cetyl-trimethylammonium bromide, achieving a significant concentration of linalool oxide in the product (Ma Jian, 2004). The cytochrome P450 family also plays a role in the metabolism of linalool, leading to the formation of various linalool oxides, indicating the compound's versatile chemical properties (Boachon et al., 2015).

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Linalyloxid wurde auf seine potenziellen Antitumor-Eigenschaften untersucht. Es kann Apoptose in Krebszellen durch oxidativen Stress induzieren, während es normale Zellen schützt. Diese duale Wirkung macht es zu einem Kandidaten für die Verwendung als Adjuvans in Antitumor-Medikamenten {svg_1}.

Antimikrobielle Wirkungen

Forschungen zeigen, dass this compound antimikrobielle Wirkungen durch die Störung von Zellmembranen ausübt. Diese Eigenschaft ist besonders wertvoll bei der Entwicklung neuer Antibiotika und Desinfektionsmittel {svg_2}.

Neuroprotektive Eigenschaften

This compound zeigt vielversprechende Ergebnisse im Bereich des Neuro-Schutzes und bietet potenzielle therapeutische Anwendungen für neurodegenerative Erkrankungen. Seine neuroprotektiven Wirkungen könnten genutzt werden, um die Gesundheit des Gehirns und die kognitive Funktion zu unterstützen {svg_3}.

Anxiolytische und Antidepressive Anwendungen

Die Verbindung wurde mit anxiolytischen und antidepressiven Wirkungen in Verbindung gebracht, was auf ihre Verwendung bei der Behandlung von Angstzuständen und Depressionen hindeutet. Ihre beruhigende Wirkung könnte sich positiv auf den Stressabbau und das mentale Wohlbefinden auswirken {svg_4}.

Hepatoprotektive und Nephroprotektive Wirkungen

Die entzündungshemmende Wirkung von this compound trägt zu seinen hepatoprotektiven und nephroprotektiven Wirkungen bei. Es könnte verwendet werden, um Behandlungen für Leber- und Nierenerkrankungen zu entwickeln {svg_5}.

Lungenprotektive Aktivität

Die Verbindung zeigt auch eine lungenschützende Aktivität, die in Therapien für Atemwegserkrankungen eingesetzt werden könnte. Ihre schützenden Wirkungen gegen Lungenschäden sind ein bedeutendes Forschungsgebiet {svg_6}.

Lebensmittelkonservierung

This compound wird aufgrund seiner Anwendungsmöglichkeiten in der Lebensmittelkonservierung in Betracht gezogen. Seine antimikrobiellen Eigenschaften könnten dazu beitragen, die Haltbarkeit von Lebensmitteln zu verlängern und ihre Sicherheit zu gewährleisten {svg_7}.

Schädlingsbekämpfung

Schließlich hat this compound potenzielle Anwendungen in der Schädlingsbekämpfung. Seine Eigenschaften könnten bei der Entwicklung natürlicher Insektenabwehrmittel und Pestizide genutzt werden und eine umweltfreundliche Alternative zu chemischen Produkten bieten {svg_8}.

Wirkmechanismus

Target of Action

Linalyl oxide primarily targets the central nervous system . It has been shown to interact with neuropharmacological targets such as the glutamate NMDA-receptor and the serotonin transporter (SERT) . It also modulates ion channel receptor potentials such as the transient receptor potential channels . These targets play crucial roles in various physiological processes, including mood regulation, sleep, and cognitive function .

Mode of Action

Linalyl oxide interacts with its targets in a dose-dependent manner . It exerts an antagonistic effect on the NMDA receptor and inhibits the SERT . This interaction results in changes in neural activity, which can lead to physiological effects such as inducing calmness and enhancing sleep .

Biochemical Pathways

Linalyl oxide affects several biochemical pathways related to oxidative stress, inflammatory responses, and endothelial dysfunction . By interacting with its targets, Linalyl oxide can potentially reduce these factors, which are associated with conditions like mild cognitive impairment .

Pharmacokinetics

It is known that linalyl oxide is a volatile compound, which suggests that it can be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of Linalyl oxide’s action are primarily related to its neuroprotective, anti-inflammatory, and antioxidant properties . These effects can potentially prevent the development of conditions associated with oxidative stress, inflammatory responses, and endothelial dysfunction, such as mild cognitive impairment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Linalyl oxide. For instance, factors such as ultraviolet light, low temperature, salt, drought, and pathogen infection can affect the expression of genes involved in Linalyl oxide biosynthesis . These factors can also impact the stability of Linalyl oxide, potentially affecting its therapeutic efficacy .

Eigenschaften

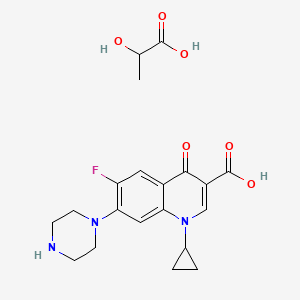

IUPAC Name |

2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHDDEIRQPDPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)C(C)(C)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863673 | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

193.00 to 194.00 °C. @ 760.00 mm Hg | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

60047-17-8 | |

| Record name | Linalool oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60047-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060047178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128.30 °C. @ 0.00 mm Hg | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Linalyl oxide has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol. [, , ]

A: Linalyl oxide can be identified using techniques like GC-MS and NMR. [, , ] The specific spectroscopic data for each stereoisomer can be found in the respective research papers.

A: While specific stability data isn't provided in the papers, linalyl oxide can undergo autoxidation, potentially forming reactive species like epoxides and hydroperoxides. [] Proper storage conditions, potentially limiting exposure to air and light, are likely crucial for maintaining its stability.

ANone: While not directly addressed in the provided papers, formulation strategies like encapsulation or the use of antioxidants could potentially improve linalyl oxide's stability.

A: Linalyl oxide is a common constituent of various essential oils, including those from lavender [, ], tea [, , , ], and certain Citrus species. [, ] It's also found in lulo del Choco (Solanum topiro) fruit pulp. []

A: Yes, several fungal species, including Aspergillus niger and Botrytis cinerea, have been identified to biotransform linalool into linalyl oxide. [, ] Corynespora cassiicola DSM 62485 was found to be particularly efficient in this biotransformation, achieving a near 100% conversion yield. []

A: Linalyl oxide, with its floral and sweet aroma, plays a significant role in the aroma profile of various products. For instance, it contributes to the characteristic aroma of Longjing tea. [] In oolong tea, both (Z)-linalool oxide and (E)-linalool oxide are identified as major volatile compounds. []

A: Yes, the maceration time of grapes, for instance, can influence the concentration of linalyl oxide in the resulting wine. Longer maceration times lead to higher linalyl oxide content, enhancing the wine's aroma. []

A: While the provided research focuses primarily on linalyl oxide's aroma properties and occurrence in plants, some studies suggest potential biological activities. For instance, linalyl oxide showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). []

A: Yes, several synthetic methods have been developed to produce linalyl oxide. These include palladium(0)-catalysed synthesis [, ], stereoselective synthesis using asymmetric allylic O-alkylation [], and a novel epoxidation method. []

A: Yes, linalyl oxide can be used as a starting material for synthesizing various terpenoids. For example, it has been used to synthesize nordavanone, a C11-terpenoid found in Artemisia pallens. [, ] Additionally, linalyl oxide can be transformed into davanafurans [, ], and davana ethers [, ].

A: While generally considered safe for use in fragrances and flavors, linalyl oxide, like many fragrance ingredients, has the potential to cause skin sensitization in some individuals, particularly after autoxidation. [] More research might be needed to fully understand its sensitization potential and ensure safe use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B1203982.png)

![N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide](/img/structure/B1203986.png)

![1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1203987.png)

![N-(2-oxolanylmethyl)-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1203988.png)

![2-[[(4-Chlorophenyl)thio]methyl]imidazo[1,2-a]pyridine](/img/structure/B1203989.png)

isoquinolyl)amine](/img/structure/B1203996.png)